molecular formula C13H12O B8744518 Phentydrone CAS No. 634-19-5

Phentydrone

Cat. No.: B8744518
CAS No.: 634-19-5
M. Wt: 184.23 g/mol
InChI Key: PWTXAEYNCISTMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phentydrone can be synthesized through several methods. One common route involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Phentydrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Phentydrone acts as a norepinephrine-dopamine reuptake inhibitor, similar to methylphenidate. It increases the levels of these neurotransmitters in the synaptic cleft by preventing their reuptake into presynaptic neurons. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential for abuse .

Comparison with Similar Compounds

Phentydrone is structurally similar to other synthetic cathinones such as:

Uniqueness: this compound’s unique aspect lies in its specific substitution pattern on the phenyl ring and the pentanone backbone, which influences its pharmacological profile and potency compared to other cathinones .

Properties

CAS No.

634-19-5

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1,2,3,4-tetrahydrofluoren-9-one

InChI

InChI=1S/C13H12O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7H,2,4,6,8H2

InChI Key

PWTXAEYNCISTMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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